(2R,4R,5S)-2,6-Bis(hydroxymethyl)oxane-2,3,4,5-tetrol
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Overview
Description
(2R,4R,5S)-2,6-Bis(hydroxymethyl)oxane-2,3,4,5-tetrol: is a complex organic compound characterized by its multiple hydroxyl groups and chiral centers
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,4R,5S)-2,6-Bis(hydroxymethyl)oxane-2,3,4,5-tetrol typically involves multiple steps, starting with the appropriate precursors. One common synthetic route is the aldol condensation followed by reduction and cyclization reactions. The reaction conditions often require the use of strong bases or acids, depending on the specific steps involved.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
(2R,4R,5S)-2,6-Bis(hydroxymethyl)oxane-2,3,4,5-tetrol: undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substitution reactions can occur at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common reagents include chromium(VI) oxide and pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be employed.
Major Products Formed:
Oxidation: Aldehydes and ketones.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
(2R,4R,5S)-2,6-Bis(hydroxymethyl)oxane-2,3,4,5-tetrol: has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which (2R,4R,5S)-2,6-Bis(hydroxymethyl)oxane-2,3,4,5-tetrol exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing biological processes. The chiral centers contribute to its specificity and selectivity in biological systems.
Comparison with Similar Compounds
(2R,4R,5S)-2,6-Bis(hydroxymethyl)oxane-2,3,4,5-tetrol: can be compared with other similar compounds, such as:
(2R,4R,5R)-2,6-Bis(hydroxymethyl)oxane-2,3,4,5-tetrol
(2S,4S,5S)-2,6-Bis(hydroxymethyl)oxane-2,3,4,5-tetrol
(2R,4S,5S)-2,6-Bis(hydroxymethyl)oxane-2,3,4,5-tetrol
These compounds differ in their stereochemistry, which can lead to variations in their physical, chemical, and biological properties. The uniqueness of This compound lies in its specific arrangement of chiral centers and hydroxyl groups, which can influence its reactivity and applications.
Properties
IUPAC Name |
(2R,4R,5S)-2,6-bis(hydroxymethyl)oxane-2,3,4,5-tetrol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O7/c8-1-3-4(10)5(11)6(12)7(13,2-9)14-3/h3-6,8-13H,1-2H2/t3?,4-,5-,6?,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIWUXASLYEWLM-LFLSBTFLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)(CO)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C1[C@H]([C@H](C([C@](O1)(CO)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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